molecular formula C11H8BrNO3 B1362120 Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate CAS No. 267651-85-4

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Cat. No. B1362120
M. Wt: 282.09 g/mol
InChI Key: BUKSPGJBGRSIJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds can be represented by the InChI codes provided in the search results . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole derivatives have been discussed in various studies . For instance, one method involves the synthesis of 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .


Physical And Chemical Properties Analysis

The physical form of “Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate” is described as a white to light-yellow powder or crystals . It has a molecular weight of 282.09 . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Synthesis of Isoxazole-Fused Heterocycles :

    • The bromination of methyl 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate, is a crucial step in synthesizing isoxazole-fused heterocycles. This process and the resulting compounds have applications in organic synthesis and the development of pharmaceuticals (Roy, Rajaraman, & Batra, 2004).
  • Biomedical Applications :

    • Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate derivatives have been shown to be promising compounds for biomedical applications, particularly in regulating inflammatory diseases. This is supported by docking studies, indicating their potential therapeutic use (Ryzhkova, Ryzhkov, & Elinson, 2020).
  • Tautomerism and Basicity Studies :

    • Studies on the tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones, including derivatives of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, provide insights into their structural properties and basicities. These findings are significant for understanding the chemical behavior of these compounds in different solvents (Boulton & Katritzky, 1961).
  • Insecticidal and Bactericidal Activity :

    • Isoxazole derivatives, including those synthesized from ethyl 3-arylisoxazole-4-carboxylate, exhibit notable biological activities such as insecticidal and bactericidal effects. Some compounds in this category have shown good inhibitory effects against pests like aphids and armyworms, highlighting their potential in agricultural applications (Li et al., 2020).
  • Synthesis of Druglike Isoxazoles :

    • Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate derivatives have been used in the synthesis of druglike isoxazole compounds. The selective nucleophilic chemistry involved in their synthesis is a valuable technique in medicinal chemistry for creating diverse pharmaceutical agents (Robins, Fettinger, Tinti, & Kurth, 2007).
  • Applications in Organic Chemistry :

    • The compound has been used as a scaffold for the synthesis of highly functionalized isoxazoles, demonstrating its versatility and importance in organic synthesis (Ruano, Fajardo, & Martín, 2005).

Safety And Hazards

The safety information available indicates that these compounds may pose certain hazards. They are classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The development of new synthetic routes for the synthesis of isoxazole derivatives is a promising area of research . Given their significance in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name

methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSPGJBGRSIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357864
Record name Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

CAS RN

267651-85-4
Record name Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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